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Compound of Interest

Compound Name: 2,5-Dimethylphenylacetonitrile

Cat. No.: B100795

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aromatic nitrile isomers with the
chemical formula C10H11N. The document details the IUPAC nomenclature, physical and
spectroscopic properties, and established experimental protocols for the synthesis and analysis
of these compounds. Furthermore, it explores their relevance in medicinal chemistry and drug
development, offering valuable insights for professionals in the field.

IUPAC Nomenclature and Structural Isomers

The aromatic nitriles of CLOH11N can be categorized into two main groups: substituted
benzonitriles, where the nitrile group is directly attached to the benzene ring, and
phenylalkanenitriles, where the nitrile group is part of an alkyl side chain attached to a phenyl
group. A systematic identification of the isomers is presented below.

Substituted Benzonitriles

These isomers are derivatives of benzonitrile (C6H5CN) with alkyl substituents totaling four
carbon atoms.

» Propylbenzonitrile Isomers:
o 4-Propylbenzonitrile

o 3-Propylbenzonitrile
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o

2-Propylbenzonitrile

o

4-(Propan-2-yl)benzonitrile (4-Isopropylbenzonitrile)[1]

[¢]

3-(Propan-2-yl)benzonitrile (3-Isopropylbenzonitrile)

[e]

2-(Propan-2-yl)benzonitrile (2-Isopropylbenzonitrile)[2]

Ethylmethylbenzonitrile Isomers:

[¢]

2-Ethyl-3-methylbenzonitrile

o 2-Ethyl-4-methylbenzonitrile

o 2-Ethyl-5-methylbenzonitrile

o 2-Ethyl-6-methylbenzonitrile

o 3-Ethyl-2-methylbenzonitrile

o 3-Ethyl-4-methylbenzonitrile

o 3-Ethyl-5-methylbenzonitrile

o 4-Ethyl-2-methylbenzonitrile

o 4-Ethyl-3-methylbenzonitrile

Trimethylbenzonitrile Isomers:

o

2,3,4-Trimethylbenzonitrile

[¢]

2,3,5-Trimethylbenzonitrile

[¢]

2,3,6-Trimethylbenzonitrile

o

2,4,5-Trimethylbenzonitrile

o

2,4,6-Trimethylbenzonitrile
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o 3,4,5-Trimethylbenzonitrile

Phenylalkanenitrile Isomers

In these isomers, a phenyl group is a substituent on an alkyl nitrile chain.
e Phenylbutanenitrile Isomers:

o 2-Phenylbutanenitrile[3]

o 3-Phenylbutanenitrile[4]

o 4-Phenylbutanenitrile[5]

o 2-Methyl-3-phenylpropanenitrile

Physicochemical and Spectroscopic Data

The following tables summarize the available quantitative data for various C10H11N aromatic

nitrile isomers, facilitating easy comparison.

Table 1: Physical Properties of CLOH11N Aromatic Nitrile Isomers
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Molecular . . Refractive
IUPAC CAS . Boiling Density

Weight ( . Index
Name Number Point (°C) (g/mL)

g/mol ) (n20/D)
4-
Propylbenzon  60484-66-4 145.20 - - -
itrile
4-(Propan-2- 88-90 (5

o 13816-33-6 145.20 - 1.5180[6]

yl)benzonitrile mmHQ)[6]
2-
Phenylbutane  769-68-6 145.20 - - -
nitrile
3-
Phenylbutane  20132-76-7 145.20 - - -
nitrile
4-
Phenylbutane  2046-18-6 145.20 - - -
nitrile

Table 2: Spectroscopic Data References for CLOH11N Aromatic Nitrile Isomers
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Mass IR
IUPAC Name 1H NMR 13C NMR
Spectrometry Spectroscopy
4-(Propan-2- ) ) ) ]
Available[1] Available[1] Available[1][7] Available[1]

yl)benzonitrile

2-
Phenylbutanenitri  Available Available Available Available
le
3-
Phenylbutanenitri  Available Available[4] Available[4] Available[4]
le
4-
Phenylbutanenitri  Available[5] Available[5] Available[5] Available[5]

le

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of key CIOH11N
aromatic nitrile isomers.

Synthesis of 2-Phenylbutanenitrile

A common method for the synthesis of 2-phenylbutanenitrile is the alkylation of
phenylacetonitrile.

» Reaction: Phenylacetonitrile is reacted with an ethyl halide (e.g., ethyl bromide) in the
presence of a strong base and a phase-transfer catalyst.

e Procedure:

o Areaction flask is charged with 50% aqueous sodium hydroxide, phenylacetonitrile, and a
phase-transfer catalyst such as benzyltriethylammonium chloride.

o Ethyl bromide is added dropwise while maintaining the reaction temperature between 28-
35 °C.
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[e]

After the addition is complete, the mixture is stirred for an additional 2 hours.

(¢]

The reaction mixture is then cooled, and the product is extracted using an organic solvent
(e.g., benzene).

o

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

[¢]

The final product is purified by vacuum distillation.[8]

Phenylacetonitrile

Ethyl Bromide

Reaction Mixture Extraction : q ReefTiA -
(28-35°C) > ith Benzene [ | Washing and Drying |—>| Vacuum Distillation 2-Phenylbutanenitrile

50% NaOH
Benzyltriethylammonium
Chloride

Click to download full resolution via product page

Figure 1: Workflow for the synthesis of 2-phenylbutanenitrile.

Synthesis of 3-Hydroxy-2-isopropylbenzonitrile

This synthesis involves an electrophilic aromatic substitution followed by the conversion of an
aldehyde to a nitrile.

o Principle: The synthesis starts with the ortho-formylation of 2-isopropylphenol to introduce an
aldehyde group, which is then converted to a nitrile.[9]

o Step 1: Ortho-formylation of 2-isopropylphenol

o Dissolve 2-isopropylphenol in dichloromethane and cool to 0 °C.
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o Slowly add tin(IV) chloride, followed by the dropwise addition of dichloromethyl methyl
ether, keeping the temperature below 5 °C.

o Stir at 0 °C for 1 hour, then at room temperature for 4 hours.

o Quench the reaction with ice-cold 1M HCI.

o Extract the product with dichloromethane, wash, dry, and concentrate to yield crude 3-
hydroxy-2-isopropylbenzaldehyde.[9]

Step 2: Conversion of Aldehyde to Nitrile

o

To the crude aldehyde, add formic acid and hydroxylamine hydrochloride.

o Heat the mixture to reflux for 3 hours.

o Cool the reaction and pour it into ice water.

o Extract the product with ethyl acetate, wash, dry, and concentrate.

o Purify the crude product by column chromatography to obtain 3-hydroxy-2-
isopropylbenzonitrile.[9]
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Figure 2: Synthetic pathway for 3-hydroxy-2-isopropylbenzonitrile.

General Protocol for NMR Spectroscopic Analysis

o Sample Preparation: Dissolve 5-10 mg of the nitrile compound in approximately 0.6 mL of a
deuterated solvent (e.g., CDCI3) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be used
as an internal standard.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

o Data Acquisition: For *H NMR, standard parameters include a 90° pulse width, an acquisition
time of 2-3 seconds, and a relaxation delay of 1-2 seconds. For 13C NMR, a proton-
decoupled sequence is commonly used.

General Protocol for FT-IR Spectroscopic Analysis
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Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates
(e.g., NaCl or KBr). For solid samples, a KBr pellet can be made by grinding the sample with
KBr powder and pressing it into a disk. Alternatively, Attenuated Total Reflectance (ATR) can
be used for both liquid and solid samples.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition: A background spectrum is first recorded. The sample is then scanned, and
the resulting spectrum is typically an average of multiple scans to improve the signal-to-noise
ratio. The characteristic nitrile (C=N) stretching vibration is expected in the range of 2220-
2260 cm™1.

Relevance in Drug Development and Medicinal
Chemistry

Aromatic nitriles are important pharmacophores and versatile intermediates in the synthesis of

pharmaceuticals. The nitrile group can act as a bioisostere for other functional groups and can

participate in hydrogen bonding with biological targets.

2-Phenylbutanenitrile and its derivatives are valuable intermediates in the synthesis of
various pharmaceutical compounds. The presence of both the nitrile group and the phenyl
ring allows for diverse chemical transformations, making it a versatile building block in
medicinal chemistry.

Substituted benzonitriles have been investigated for a range of biological activities, including
as aromatase inhibitors for cancer therapy and as agents for mood disorders. The specific
substitution pattern on the benzene ring plays a crucial role in determining the biological
activity.
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Figure 3: Role of aromatic nitriles in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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